molecular formula C16H35N3O B15096434 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- CAS No. 1351386-30-5

1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-

Katalognummer: B15096434
CAS-Nummer: 1351386-30-5
Molekulargewicht: 285.47 g/mol
InChI-Schlüssel: NEPUOKIEOSGBMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- is a chemical compound belonging to the diazepine family Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine and dibutylamine.

    Cyclization: The key step involves the cyclization of these starting materials to form the diazepine ring. This can be achieved through a series of nucleophilic substitution reactions.

    Functionalization: The ethanol group is introduced through a reaction with an appropriate alcohol derivative, such as ethylene oxide.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.

Analyse Chemischer Reaktionen

1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different substituents.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex diazepine derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, such as catalysts and polymers.

Wirkmechanismus

The mechanism of action of 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may interact with GABA-A receptors in the central nervous system, enhancing inhibitory neurotransmission and producing sedative or anxiolytic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- can be compared with other similar compounds, such as:

    1H-1,4-Diazepine-1-carboxylic acid, hexahydro-3-methyl-, phenylmethyl ester: This compound has a carboxylic acid group instead of an ethanol group, leading to different chemical and biological properties.

    Etizolam: A thienodiazepine derivative with a thiophene ring, used as an anxiolytic and hypnotic agent.

    Brotizolam: Another thienodiazepine with similar pharmacological properties to etizolam but with different chemical structure and potency.

The uniqueness of 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity compared to other diazepine derivatives.

Eigenschaften

CAS-Nummer

1351386-30-5

Molekularformel

C16H35N3O

Molekulargewicht

285.47 g/mol

IUPAC-Name

1-(1,4-diazepan-1-yl)-3-(dibutylamino)propan-2-ol

InChI

InChI=1S/C16H35N3O/c1-3-5-10-18(11-6-4-2)14-16(20)15-19-12-7-8-17-9-13-19/h16-17,20H,3-15H2,1-2H3

InChI-Schlüssel

NEPUOKIEOSGBMX-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CC(CN1CCCNCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.